molecular formula C16H28N2O5 B14161185 Boc-NH-Val-Pro-OMe CAS No. 38017-75-3

Boc-NH-Val-Pro-OMe

Cat. No.: B14161185
CAS No.: 38017-75-3
M. Wt: 328.40 g/mol
InChI Key: KTUXEQMESTZEQT-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-NH-Val-Pro-OMe is a synthetic peptide compound that consists of a tert-butyloxycarbonyl (Boc) protected amino group, valine (Val), proline (Pro), and a methoxy (OMe) ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-Val-Pro-OMe typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of valine are protected using Boc2O in industrial reactors.

    Automated Coupling: Automated peptide synthesizers are used to couple Boc-Val with proline.

    Continuous Esterification: The esterification step is carried out in continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-NH-Val-Pro-OMe undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

    Deprotection: Val-Pro-OMe

    Hydrolysis: Boc-NH-Val-Pro-OH

    Coupling: Extended peptide chains

Mechanism of Action

The mechanism of action of Boc-NH-Val-Pro-OMe involves its ability to form stable peptide bonds and participate in various biochemical reactions. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional groups. The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-NH-Val-Pro-OMe is unique due to its specific combination of valine and proline, which imparts distinct structural and functional properties. The presence of the Boc group provides stability during synthesis, while the methoxy ester group allows for further functionalization .

Properties

CAS No.

38017-75-3

Molecular Formula

C16H28N2O5

Molecular Weight

328.40 g/mol

IUPAC Name

methyl (2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C16H28N2O5/c1-10(2)12(17-15(21)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)22-6/h10-12H,7-9H2,1-6H3,(H,17,21)/t11-,12-/m0/s1

InChI Key

KTUXEQMESTZEQT-RYUDHWBXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.